REACTION_CXSMILES
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[O-]S([O-])=O.[Na+:5].[Na+].C([O-])(O)=O.[Na+].[Br:12][C:13]1[CH:14]=[CH:15][C:16]([O:23][CH3:24])=[C:17]([S:19](Cl)(=[O:21])=[O:20])[CH:18]=1>O.O1CCOCC1>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([O:23][CH3:24])=[C:17]([S:19]([O-:21])=[O:20])[CH:18]=1.[Na+:5] |f:0.1.2,3.4,8.9|
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Name
|
|
Quantity
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1.42 g
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Type
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reactant
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Smiles
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[O-]S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0.948 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)S(=O)(=O)Cl)OC
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Name
|
|
Quantity
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17 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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17 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 70° C. for 80 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
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Reaction Time |
80 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=CC(=C(C1)S(=O)[O-])OC.[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |